

# (E,E)-2,4-Heptadienal chemical properties and structure

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## Compound of Interest

Compound Name: 2,4-Heptadienal

Cat. No.: B1582088

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An In-depth Technical Guide to (E,E)-2,4-Heptadienal: Chemical Properties and Structure

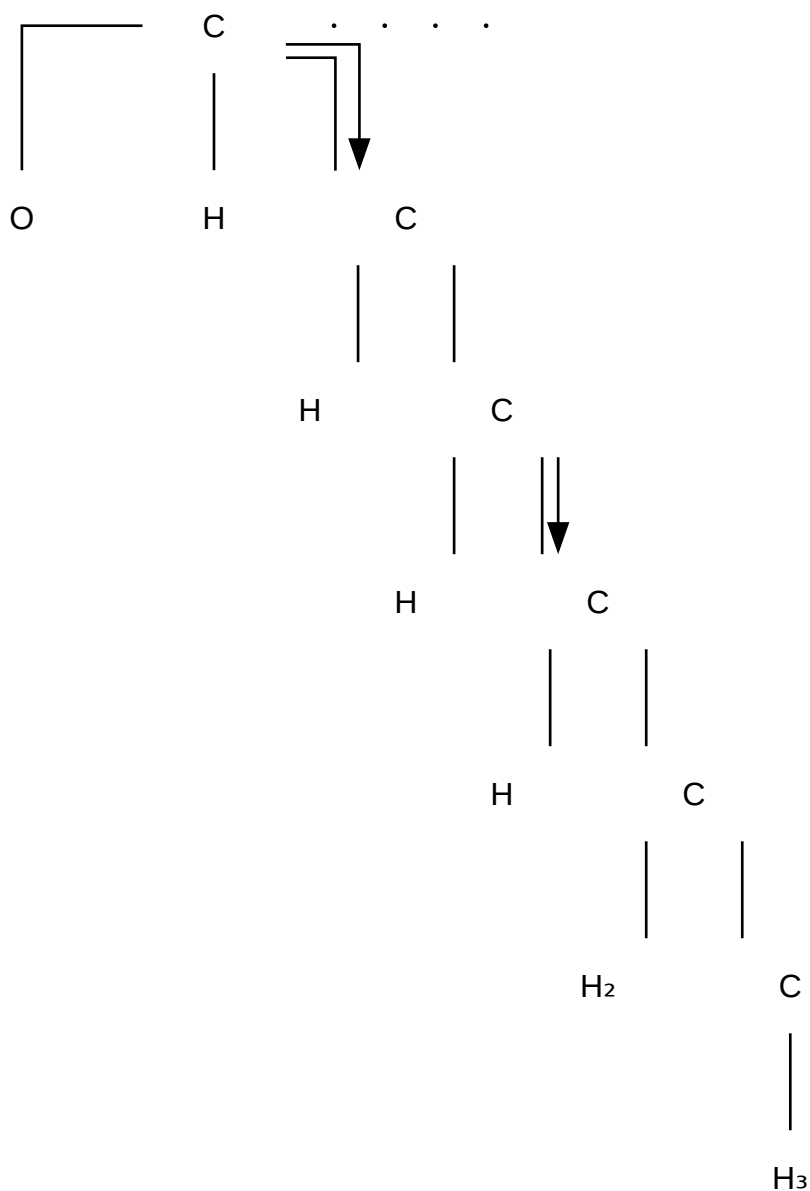
## Introduction

(E,E)-2,4-Heptadienal is an organic compound belonging to the class of medium-chain, polyunsaturated aldehydes.<sup>[1][2]</sup> It is characterized by a seven-carbon chain with two conjugated double bonds at the second and fourth positions, both in the trans (E) configuration, and a terminal aldehyde functional group.<sup>[1]</sup> At room temperature, it exists as a colorless to pale yellow liquid with a distinct, pungent odor often described as fatty, green, or fishy.<sup>[1][3]</sup>

This compound is found naturally in a variety of foods and plants, including tea (*Camellia sinensis*), broccoli, cabbage, and corn.<sup>[1]</sup> Its primary commercial application is as a flavoring agent in the food industry, contributing to citrus, cake, and cinnamon flavor profiles.<sup>[1][4][5]</sup> In a research context, it is used as a biochemical reagent and a standard for studies related to food science, aroma chemistry, and lipid oxidation.<sup>[3][6]</sup> This guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental considerations for researchers and drug development professionals.

## Chemical Structure and Identifiers

The structure of (E,E)-2,4-Heptadienal is defined by its C7 carbon backbone, a terminal aldehyde group, and two stereochemically defined double bonds. The "(E,E)" designation specifies the trans geometry at both the C2-C3 and C4-C5 double bonds.



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Caption: 2D Structure of (E,E)-**2,4-Heptadienal**.

Table 1: Chemical Identifiers for (E,E)-**2,4-Heptadienal**

Identifier	Value	Reference(s)
IUPAC Name	(2E,4E)-hepta-2,4-dienal	[1][7]
CAS Number	4313-03-5	[7][8]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O	[7][9]
Molecular Weight	110.15 g/mol	[1][7]
SMILES	CC/C=C/C=C/C=O	[1]
InChI	InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+	[7]
InChIKey	SATICYYAWWYRAM-VNKDHWASSA-N	[7]
Synonyms	(2E,4E)-Hepta-2,4-dienal, trans,trans-2,4-Heptadienal	[1][7]

## Physical and Chemical Properties

(E,E)-**2,4-Heptadienal** is a hydrophobic molecule with limited solubility in water but good solubility in organic solvents and fixed oils.[1][3] Its conjugated system of double bonds and the aldehyde group are the primary determinants of its chemical reactivity, making it susceptible to oxidation and addition reactions.[3]

Table 2: Physicochemical Properties of (E,E)-**2,4-Heptadienal**

Property	Value	Conditions	Reference(s)
Appearance	Colorless to pale yellow liquid	Room Temperature	[3]
Odor	Fatty, green, pungent	-	[1][3]
Boiling Point	84 - 84.5 °C	at 20 mmHg	[5]
Density	0.822 - 0.828 g/cm <sup>3</sup>	at 25 °C	[5]
Refractive Index	1.478 - 1.480	at 20 °C	[5]
Flash Point	~65.6 °C (150 °F)	Closed Cup	[5]
Water Solubility	Insoluble / Limited	-	[1][3]
Solvent Solubility	Soluble	Ethanol, Ether, Fixed Oils	[1][3]
Stability	Light Sensitive	-	[3]

## Synthesis and Structural Analysis

### Experimental Protocol: Synthesis

While several synthetic routes are possible, a common strategy for forming  $\alpha,\beta$ -unsaturated aldehydes is through an aldol condensation or a Wittig-type reaction. The following is a representative protocol for a two-step synthesis starting from crotonaldehyde and propanal, which would yield the target (E,E) isomer stereoselectively.

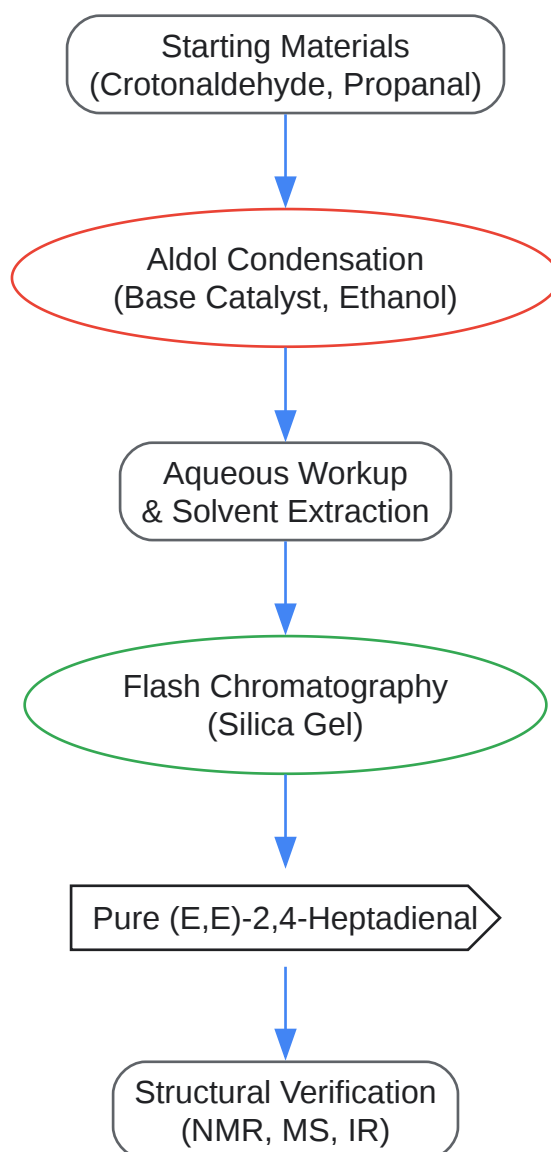
#### Step 1: Aldol Condensation

- **Setup:** A round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is charged with a solution of crotonaldehyde in a suitable solvent (e.g., ethanol).
- **Base Addition:** A catalytic amount of a base (e.g., sodium hydroxide or pyrrolidine) is added to the flask.
- **Reactant Addition:** Propanal is added dropwise to the stirred solution at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction.

- **Reaction:** The mixture is stirred for several hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, the reaction is quenched with a weak acid (e.g., dilute HCl) and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

#### Step 2: Purification

- **Technique:** The crude product is purified using flash column chromatography on silica gel.
- **Eluent:** A non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient) is used to elute the product.
- **Isolation:** Fractions containing the pure (E,E)-**2,4-Heptadienal** are identified by TLC, combined, and the solvent is removed in vacuo to yield the final product.



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Caption: Generalized workflow for the synthesis of (E,E)-2,4-Heptadienal.

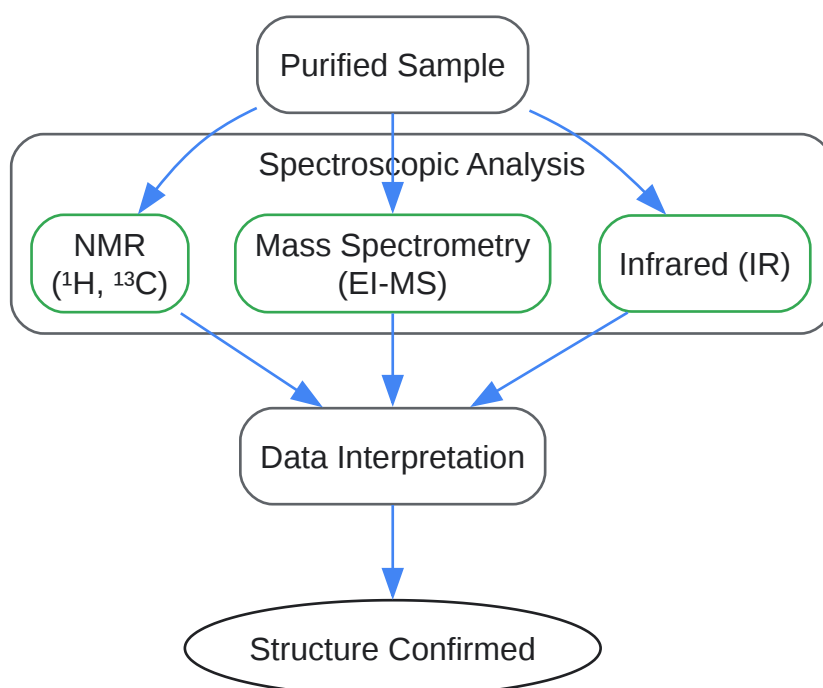
## Experimental Protocol: Structural Analysis

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (CHO, ~9.5 ppm), vinyl protons ( $=\text{CH}-$ , ~6.0-7.5 ppm), the allylic methylene protons

(CH<sub>2</sub>), and the terminal methyl protons (CH<sub>3</sub>). The large coupling constants (J values) between the vinyl protons will confirm the (E,E) stereochemistry.

- <sup>13</sup>C NMR: The carbon NMR spectrum should display seven unique carbon signals, including a downfield signal for the carbonyl carbon (~190 ppm) and four signals in the sp<sup>2</sup> region for the double-bond carbons.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight of 110.15.[7] The fragmentation pattern will be characteristic of an unsaturated aldehyde.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the conjugated aldehyde (~1685 cm<sup>-1</sup>), the C=C stretches of the conjugated system (~1640 cm<sup>-1</sup>), and the C-H stretch of the aldehyde (~2720 cm<sup>-1</sup>).

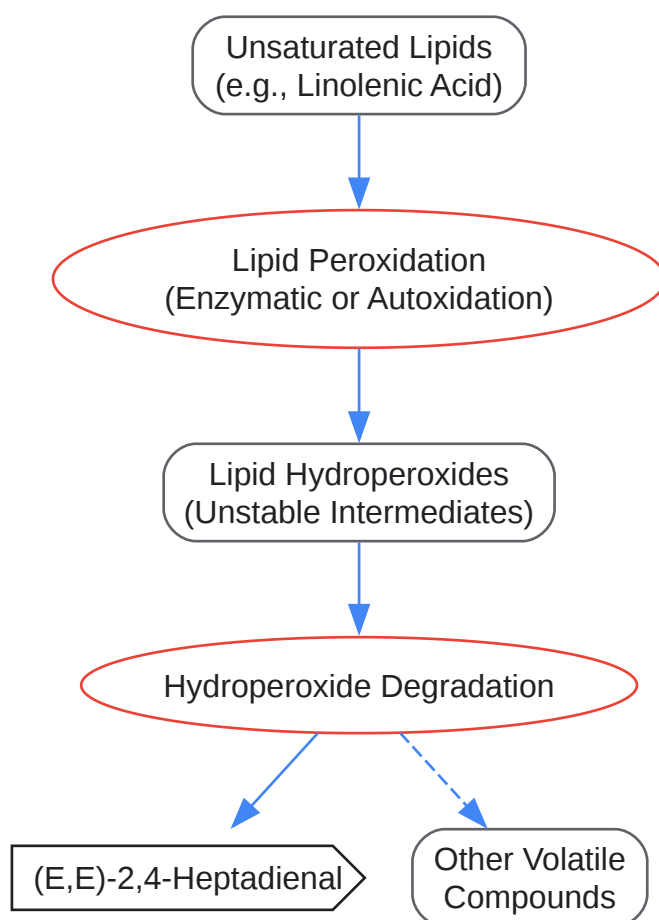


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Caption: Standard workflow for structural analysis and verification.

## Biological Role and Formation

(E,E)-2,4-Heptadienal is recognized primarily for its organoleptic properties as a flavor compound.[4] It is also a known secondary product of lipid peroxidation. Unsaturated fatty acids, such as linoleic and linolenic acid, are susceptible to oxidation, leading to the formation of hydroperoxides. These unstable intermediates can then degrade into a variety of smaller volatile compounds, including (E,E)-2,4-Heptadienal.[10] This pathway is relevant in food science, as it can lead to off-flavors, but also in biology, where lipid peroxidation is associated with oxidative stress.



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